molecular formula C9H14N6 B11894750 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine

Cat. No.: B11894750
M. Wt: 206.25 g/mol
InChI Key: AOPQDSUPPPTLGE-UHFFFAOYSA-N
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Description

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine is a chemical compound with a complex structure that belongs to the purine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with methylating agents under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like potassium carbonate to facilitate the methylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the imino group or methyl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can result in various substituted purine compounds.

Scientific Research Applications

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino group and methyl substitutions play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine
  • 6-Hydroxy-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine
  • 6-Methyl-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine

Uniqueness

6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The multiple methyl substitutions also contribute to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N6

Molecular Weight

206.25 g/mol

IUPAC Name

6-imino-N,N,1,9-tetramethylpurin-2-amine

InChI

InChI=1S/C9H14N6/c1-13(2)9-12-8-6(7(10)15(9)4)11-5-14(8)3/h5,10H,1-4H3

InChI Key

AOPQDSUPPPTLGE-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N(C2=N)C)N(C)C

Origin of Product

United States

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